5-Nitro-1H-benzo[d]imidazol-6-amine

Catalog No.
S13314965
CAS No.
M.F
C7H6N4O2
M. Wt
178.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitro-1H-benzo[d]imidazol-6-amine

Product Name

5-Nitro-1H-benzo[d]imidazol-6-amine

IUPAC Name

6-nitro-1H-benzimidazol-5-amine

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

InChI

InChI=1S/C7H6N4O2/c8-4-1-5-6(10-3-9-5)2-7(4)11(12)13/h1-3H,8H2,(H,9,10)

InChI Key

YSACOPWPOMCTEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1N=CN2)[N+](=O)[O-])N

5-Nitro-1H-benzo[d]imidazol-6-amine is an organic compound that belongs to the class of nitro and amino-substituted benzimidazoles. It consists of a benzimidazole ring, which is a bicyclic structure containing both benzene and imidazole, with a nitro group at the 5-position and an amino group at the 6-position. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 5-nitro-1H-benzo[d]imidazol-6-amine is primarily influenced by its functional groups. The nitro group can undergo reduction to form amino derivatives, while the amino group can participate in various nucleophilic substitution reactions. Common reactions include:

  • Nitration: The introduction of additional nitro groups can be achieved under strong nitrating conditions.
  • Amination: The amino group can react with electrophiles to form various derivatives.
  • Cyclization: Under certain conditions, it can participate in cyclization reactions to form more complex molecular structures.

5-Nitro-1H-benzo[d]imidazol-6-amine has been studied for its biological properties, particularly its antimicrobial and antiparasitic activities. Research indicates that compounds in this class exhibit significant activity against various pathogens, including protozoa and bacteria. For example, derivatives of this compound have shown potential as antileishmanial agents and have been evaluated for their efficacy against other infectious diseases .

The synthesis of 5-nitro-1H-benzo[d]imidazol-6-amine typically involves the following steps:

  • Nitration of Benzimidazole: Starting from benzimidazole, a nitration reaction is performed using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 5-position.
  • Amination: The nitrated product is then subjected to an amination reaction, often using ammonia or an amine source, to introduce the amino group at the 6-position.

Alternative methods may include cyclization reactions involving suitable precursors such as phenylenediamines .

5-Nitro-1H-benzo[d]imidazol-6-amine has several applications in medicinal chemistry:

  • Antimicrobial Agents: Its derivatives are being explored for use as antibiotics and antifungal agents.
  • Antiparasitic Drugs: The compound shows promise in treating parasitic infections like leishmaniasis.
  • Pharmaceutical Research: It serves as a scaffold for developing new drugs targeting various diseases due to its structural versatility.

Studies on the interactions of 5-nitro-1H-benzo[d]imidazol-6-amine with biological macromolecules have revealed insights into its mechanism of action. For instance, molecular docking studies suggest that this compound can bind effectively to specific enzymes or receptors involved in disease processes, which aids in understanding its therapeutic potential .

Several compounds share structural similarities with 5-nitro-1H-benzo[d]imidazol-6-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-NitrobenzimidazoleNitro group at position 5Simpler structure; less biological activity
4-Nitro-1H-benzimidazoleNitro group at position 4Different biological profile; potential use as anti-cancer agents
2-Methyl-5-nitrobenzo[d]imidazoleMethyl substitution at position 2Enhanced lipophilicity; altered pharmacokinetics
6-Amino-5-nitrobenzimidazoleAmino group at position 6Similar activity but different binding affinities

These compounds highlight the unique positioning of substituents on the benzimidazole ring, which significantly impacts their biological activity and applications.

Data for Related Benzimidazole Compounds

CompoundCrystal SystemSpace GroupUnit Cell ParametersVolume (ų)Key Hydrogen Bonding
2-Methyl-5-nitro-1H-benzimidazol-6-amine dihydrateNot specified (planar with max deviation 0.079 Å)Not specifiedNot specifiedNot specifiedO-H⋯O, N-H⋯O, O-H⋯N, C-H⋯O forming 3D network
BenzimidazoleOrthorhombicP21naa = 13.504(3) Å, b = 6.806(3) Å, c = 6.939(3) Å637.7(4)N-H⋯N forming chains
4,6-diamino-5,7-dinitro-1H-benzo[d]imidazole (DADNBI)MonoclinicC2/cNot specifiedNot specifiedNot specified
5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-oneNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Hydrogen Bonding Network Topology

The hydrogen bonding network topology in nitro-amino benzimidazole derivatives exhibits remarkable complexity and structural significance. Crystallographic investigations reveal that these compounds form extensive three-dimensional hydrogen-bonded networks through multiple intermolecular interactions [3] [4] [8].

In the crystal structure of 2-methyl-5-nitro-1H-benzimidazol-6-amine dihydrate, intermolecular O—H⋯O and N—H⋯O hydrogen bonds link the uncoordinated water molecules with the nitro and amine groups, respectively [3]. The crystal packing is further stabilized by N—H⋯O, O—H⋯N, O—H⋯O, and C—H⋯O hydrogen bonds that connect the molecules to form a comprehensive three-dimensional network [3] [4].

The hydrogen bonding patterns in benzimidazole derivatives demonstrate characteristic NH⋯N interactions that form centrosymmetric dimers with R₂²(8) ring motifs [9] [10]. These interactions contribute significantly to crystal stability with interaction energies ranging from -14 to -18.52 kcal/mol [10]. The presence of nitro groups introduces additional hydrogen bonding possibilities through N—H⋯O interactions involving the nitro oxygen atoms.

Research on compressed benzimidazole polymorphs reveals that hydrogen bonds NH⋯N play crucial roles in determining crystal structure stability under varying pressure conditions [9]. The H-bond distance N⋯N increases in higher-pressure phases, while the H-atom consistently assumes the position that minimizes the H⋯N distance in homoconjugated NH⋯N bonds [9].

π-π stacking interactions also contribute to crystal cohesion, with centroid-centroid distances typically ranging from 3.588 to 3.596 Å between benzene rings [3] [8]. These π-π contacts provide additional stabilization to the crystal structure beyond the hydrogen bonding network.

Thermal Behavior Profiling

Differential Scanning Calorimetry (DSC) Data

Differential Scanning Calorimetry analysis of benzimidazole derivatives provides critical information about thermal transitions, decomposition temperatures, and thermal stability characteristics. The thermal behavior of nitro-substituted benzimidazole compounds is particularly important due to their potential energetic properties and thermal sensitivity [11] [6] [7].

For the structurally related 4,6-diamino-5,7-dinitro-1H-benzo[d]imidazole (DADNBI), DSC analysis reveals a decomposition temperature of 366°C, which demonstrates exceptional thermal stability [6] [7]. This decomposition temperature significantly exceeds that of conventional explosives such as 2,4,6-trinitrotoluene (TNT) with a decomposition temperature of 295°C, hexanitrostilbene (HNS) at 318°C, and 5,5′-bis(2,4,6-trinitrophenyl)-2,2′-bi(1,3,4-oxadiazole) (TKX-55) at 335°C [6] [7].

DSC measurements typically employ high-pressure crucibles to ensure containment of gaseous decomposition products, which otherwise can lead to erroneous endothermic peaks [11]. The thermal analysis protocol involves heating rates of 2°C min⁻¹ to 10°C min⁻¹, with precise temperature control to accurately determine onset and peak decomposition temperatures [11].

Theoretical calculations complement experimental DSC data, indicating that nitro groups generally decrease the thermal stability of benzimidazole derivatives compared to methyl substituents [12]. However, the combination of nitro groups with amino substituents can result in complex thermal behavior patterns that require detailed investigation [12].

Table 2: Thermal Behavior Analysis Data

CompoundDecomposition Temperature (°C)Analysis MethodNotes
4,6-diamino-5,7-dinitro-1H-benzo[d]imidazole (DADNBI)366DSC/TGASuperior thermal stability
2,4,6-trinitrotoluene (TNT)295Literature comparisonStandard explosive reference
hexanitrostilbene (HNS)318Literature comparisonHeat-resistant explosive
5,5′-bis(2,4,6-trinitrophenyl)-2,2′-bi(1,3,4-oxadiazole) (TKX-55)335Literature comparisonLow-sensitivity explosive
1,3,5-tritamino-2,4,6-trinitrobenzene (TATB)360Literature comparisonHigh thermal stability reference

Thermo-Gravimetric Analysis (TGA) Patterns

Thermo-Gravimetric Analysis provides complementary information to DSC studies by monitoring mass changes during thermal decomposition processes. TGA patterns for benzimidazole derivatives reveal characteristic weight loss events associated with specific molecular fragments and thermal transitions [6] [7].

For hydrated forms of nitro-amino benzimidazole derivatives, TGA analysis typically shows initial weight loss events at temperatures between 120-150°C, corresponding to dehydration processes and disruption of hydrogen bonding networks . These dehydration events are particularly significant for compounds that crystallize as hydrates, as the loss of water molecules can substantially affect the crystal structure and subsequent thermal behavior.

The thermal decomposition patterns of nitro-substituted benzimidazoles generally proceed through multiple stages, with the nitro groups undergoing decomposition at elevated temperatures. The TGA profile of 4,6-diamino-5,7-dinitro-1H-benzo[d]imidazole demonstrates thermal stability up to 366°C before significant mass loss occurs [6] [7].

Non-isothermal thermal decomposition kinetics analysis supports the excellent thermal stability of dinitro-diamino benzimidazole derivatives from a theoretical perspective [6]. Mayer bond pole calculations verify the thermal stability characteristics observed in experimental TGA measurements [6].

TGA analysis also provides insights into the thermal decomposition mechanisms of benzimidazole derivatives. The presence of amino groups generally enhances thermal stability through intramolecular hydrogen bonding, while nitro groups can act as both stabilizing and destabilizing influences depending on their position and electronic environment [12].

Spectroscopic Fingerprinting

$$ ^1H $$ NMR and $$ ^{13}C $$ NMR Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 5-Nitro-1H-benzo[d]imidazol-6-amine through detailed analysis of proton and carbon environments. The NMR spectral assignments for nitro-amino benzimidazole derivatives reveal characteristic chemical shifts and coupling patterns that enable unambiguous structural identification [14] [15] [16].

For related compounds such as 2-(2-amino-6-nitro-1H-benzimidazol-1-yl)-N-benzylacetamide, the $$ ^1H $$ NMR spectrum in DMSO-d₆ shows characteristic aromatic proton signals. The 75% regioisomer exhibits signals at δ 7.93 (d, J = 2.0 Hz, 1H, H-4), 7.87 (dd, J = 2.4, 8.4 Hz, H-6), and 7.19 (d, J = 8.4 Hz, H-7) [15]. The 25% regioisomer shows corresponding signals at δ 7.97 (d, J = 2.0 Hz, H-7), 7.95 (dd, J = 2.6, 8.6 Hz, H-5), and 7.20 (d, J = 8.4 Hz, H-4) [15].

The $$ ^{13}C $$ NMR spectral assignments provide detailed information about the carbon framework. For the 75% regioisomer, key carbon signals appear at δ 158.1 (C-2), 142.8 (C-3a), 141.9 (C-7a), 140.1 (C-5), 114.7 (C-4), 109.3 (C-6), and 107.1 (C-7) [15]. The 25% regioisomer shows different chemical shifts at δ 159.6 (C-2), 149.7 (C-3a), 141.9 (C-7a), 138.7 (C-5), 118.5 (C-4), 113.5 (C-6), and 103.5 (C-7) [15].

The NMR analysis of 5-nitrobenzimidazole shows characteristic signals in DMSO-d₆ with the NH proton appearing at δ 13.1 ppm, indicating strong hydrogen bonding interactions [17]. Aromatic protons appear in the range δ 7.8-8.6 ppm, consistent with the electron-withdrawing effect of the nitro group [17].

Table 3: NMR Spectral Assignment Data for Related Benzimidazole Compounds

Compound¹H NMR Key Signals (ppm)¹³C NMR Key Signals (ppm)
2-(2-amino-6-nitro-1H-benzimidazol-1-yl)-N-benzylacetamide (75% regioisomer)7.93 (d, J = 2.0 Hz, 1H, H-4), 7.87 (dd, J = 2.4, 8.4 Hz, H-6), 7.19 (d, J = 8.4 Hz, H-7)158.1 (C-2), 142.8 (C-3a), 141.9 (C-7a), 140.1 (C-5), 114.7 (C-4), 109.3 (C-6), 107.1 (C-7)
2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-benzylacetamide (25% regioisomer)7.97 (d, J = 2.0 Hz, H-7), 7.95 (dd, J = 2.6, 8.6 Hz, H-5), 7.20 (d, J = 8.4 Hz, H-4)159.6 (C-2), 149.7 (C-3a), 141.9 (C-7a), 138.7 (C-5), 118.5 (C-4), 113.5 (C-6), 103.5 (C-7)
5-Nitrobenzimidazole13.1 (NH), 8.586, 8.538, 8.132, 7.801Not provided in sources
2-Methyl-1H-benzo[d]imidazole12.20 (s, 1H, NH), 7.48-7.42 (dd, 2H, aromatic), 2.46 (s, 3H, CH₃)151.15, 138.91, 130.90, 114.17, 14.54

IR and Raman Vibrational Mode Analysis

Infrared and Raman spectroscopy provide comprehensive vibrational fingerprinting of 5-Nitro-1H-benzo[d]imidazol-6-amine, enabling identification of characteristic functional group vibrations and molecular structural features. The vibrational mode analysis of benzimidazole derivatives reveals specific frequency ranges for key functional groups present in the molecule [18] [19] [20] [21].

The N-H stretching vibrations in benzimidazole derivatives typically appear in the region 3400-3544 cm⁻¹ [19] [20]. For related compounds, the N-H stretching mode has been observed at 3548 cm⁻¹ in IR spectra and at 3424 cm⁻¹ in Raman spectra [19]. The presence of amino groups introduces additional N-H stretching modes, with asymmetric and symmetric stretching frequencies calculated at 3542 cm⁻¹ and 3449 cm⁻¹, respectively [21].

Aromatic C-H stretching vibrations occur in the range 3073-3281 cm⁻¹, with mixed symmetrical and antisymmetric modes observed at 3223-3183 cm⁻¹ [18] [20]. These frequencies are consistent with the aromatic character of the benzimidazole ring system and the electron-withdrawing effects of the nitro substituent.

The characteristic C=N stretching vibrations of the imidazole ring appear at 1615-1640 cm⁻¹ [18] [20]. For benzimidazole derivatives, this mode has been specifically assigned at 1520 cm⁻¹ theoretically, with experimental observation at 1518 cm⁻¹ [19]. The C-N stretching vibrations occur over a broader range of 1247-1382 cm⁻¹, reflecting the various C-N bonds present in the benzimidazole ring system [18] [20].

The nitro group contributes distinctive vibrational modes, with the asymmetric N-O stretching appearing at approximately 1573 cm⁻¹ [22]. Symmetric nitro stretching vibrations typically occur at lower frequencies, contributing to the complex vibrational fingerprint of the molecule.

N-H deformation modes appear in the range 1300-1409 cm⁻¹, with in-plane bending vibrations providing important structural information [19] [21]. The out-of-plane N-H deformation is expected around 650±50 cm⁻¹, with experimental observation at 660 cm⁻¹ in Raman spectra [19].

Ring skeletal vibrations involving C=C and C=N stretching modes within the benzimidazole system absorb in the 1200-1500 cm⁻¹ region [21]. These vibrations are slightly split and provide characteristic fingerprint information for the benzimidazole core structure.

Table 4: IR Vibrational Mode Assignments for Benzimidazole Derivatives

Vibrational ModeFrequency Range (cm⁻¹)Assignment Notes
N-H stretching3400-3544NH group in benzimidazole ring
C-H stretching (aromatic)3073-3281Aromatic C-H stretching modes
C=N stretching1615-1640Imidazole C=N characteristic frequency
C-N stretching1247-1382Various C-N bonds in ring system
N-O stretching (nitro)1573 (asymmetric)Nitro group asymmetric stretch
N-H deformation1300-1409In-plane NH bending
C-H deformation1037-1544Various C-H bending modes
Ring vibrations1200-1500Skeletal vibrations of benzimidazole

Raman spectroscopy provides complementary information to IR analysis, particularly for symmetric vibrations that may be weak or absent in infrared spectra. The Raman spectrum of benzimidazole derivatives shows characteristic bands that confirm the structural assignments made from IR analysis [19] [21] [23].

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

178.04907545 g/mol

Monoisotopic Mass

178.04907545 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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